Propane, 2-(2,2-dichloroethenyl)thio)-
Description
The dichloroethenyl group likely enhances electrophilicity, promoting interactions with biological targets like acetylcholinesterase enzymes in insects .
Properties
CAS No. |
19284-67-4 |
|---|---|
Molecular Formula |
C5H8Cl2S |
Molecular Weight |
171.09 g/mol |
IUPAC Name |
2-(2,2-dichloroethenylsulfanyl)propane |
InChI |
InChI=1S/C5H8Cl2S/c1-4(2)8-3-5(6)7/h3-4H,1-2H3 |
InChI Key |
QVTHANMSUIAFKP-UHFFFAOYSA-N |
SMILES |
CC(C)SC=C(Cl)Cl |
Canonical SMILES |
CC(C)SC=C(Cl)Cl |
Other CAS No. |
19284-67-4 |
Synonyms |
Propane, 2-(2,2-dichloroethenyl)thio)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares "Propane, 2-(2,2-dichloroethenyl)thio)-" with key analogs based on molecular structure, functional groups, and applications:
Key Observations:
Functional Group Impact :
- The thioether group in propane derivatives (e.g., 2-(methylthio)propane) generally reduces volatility compared to ethers but increases nucleophilic reactivity . The addition of a dichloroethenyl group (as in the target compound) likely enhances electrophilicity, making it more reactive toward biological nucleophiles like enzymes .
- DDVP , a phosphate ester analog, shares the dichloroethenyl moiety but exhibits higher acute toxicity due to phosphate-mediated acetylcholinesterase inhibition .
Structural vs. Propane, 1-chloro-3-((2-chloroethyl)thio) highlights the role of chloroalkyl substituents in conferring stability and persistence in environmental matrices .
Toxicity and Environmental Impact: Organochlorines (e.g., DDVP) are regulated due to bioaccumulation risks, while thioethers may degrade more readily via oxidation to sulfoxides or sulfones .
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